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Iduronate 2-sulfate - 89846-17-3

Iduronate 2-sulfate

Catalog Number: EVT-270463
CAS Number: 89846-17-3
Molecular Formula: C6H10O10S
Molecular Weight: 274.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Iduronate 2-sulfate is a sulfatase enzyme associated with Hunter syndrome.
Overview

Iduronate 2-sulfate, also known as L-iduronate 2-sulfate, is a critical component in the metabolism of glycosaminoglycans, particularly dermatan sulfate and heparan sulfate. This compound plays a vital role in lysosomal degradation processes, and its deficiency leads to Hunter syndrome, a type of mucopolysaccharidosis characterized by the accumulation of glycosaminoglycans due to the lack of the enzyme iduronate-2-sulfatase.

Source

Iduronate 2-sulfate is derived from the metabolism of glycosaminoglycans. It is primarily sourced from biological systems where it is formed as a result of enzymatic activity. The enzyme responsible for its metabolism, iduronate-2-sulfatase, is produced in human cells and can be synthesized using recombinant DNA technology for therapeutic purposes.

Classification

Iduronate 2-sulfate falls under several classifications:

  • Organic Compounds: It is categorized as an organic acid.
  • Carboxylic Acids and Derivatives: Specifically, it belongs to amino acids, peptides, and analogues.
  • Biological Classification: It is classified as a protein-based therapy and a recombinant enzyme used in treating lysosomal storage disorders.
Synthesis Analysis

Methods

The synthesis of iduronate 2-sulfate typically involves several steps that include protecting specific hydroxyl groups, sulfation, and subsequent deprotection. A notable synthetic route involves starting with methyl esters of α-L-iduronate glycosides.

Technical Details

The reaction conditions typically involve heating under reflux and subsequent purification steps such as cation-exchange chromatography to convert the product into its sodium salt form.

Molecular Structure Analysis

Structure

Iduronate 2-sulfate has a complex molecular structure characterized by:

  • A central iduronic acid moiety with a sulfate group at the 2-position.
  • The molecular formula is C6H9O7SC_{6}H_{9}O_{7}S with a molecular weight of approximately 194.20 g/mol.

Data

The compound's structural features are crucial for its biological function, particularly in binding and interacting with enzymes involved in glycosaminoglycan metabolism .

Chemical Reactions Analysis

Reactions

Iduronate 2-sulfate participates in various biochemical reactions primarily involving hydrolysis catalyzed by iduronate-2-sulfatase. This enzyme catalyzes the removal of sulfate groups from iduronate residues in glycosaminoglycans.

Technical Details

The mechanism involves:

  1. Binding of the substrate (iduronate 2-sulfate) to the active site of iduronate-2-sulfatase.
  2. Hydrolysis of the sulfate ester bond facilitated by a catalytic residue (C84) that undergoes post-translational modification to formylglycine, which is essential for enzymatic activity .
Mechanism of Action

Process

The action of iduronate-2-sulfatase on iduronate 2-sulfate involves:

  1. Recognition and binding of the substrate within a cleft in the enzyme structure.
  2. Catalytic hydrolysis that releases free iduronic acid and sulfate ions.

Data

This enzymatic process is crucial for maintaining normal levels of glycosaminoglycans in tissues. Deficiency or malfunctioning of this enzyme leads to pathological accumulation seen in Hunter syndrome .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline solid.
  • Solubility: Soluble in water due to its ionic nature.

Chemical Properties

  • pH Stability: Enzymatic activity peaks around pH 4.8, which is consistent with lysosomal conditions.
  • Reactivity: Sensitive to changes in pH and temperature; optimal conditions are required for enzymatic activity.

Relevant data includes molecular weight (194.20 g/mol) and specific functional groups that contribute to its reactivity and interaction with biological molecules .

Applications

Scientific Uses

Iduronate 2-sulfate has significant applications in:

  • Clinical Diagnostics: Used as a biomarker for diagnosing Hunter syndrome through enzyme assays.
  • Therapeutic Development: Recombinant forms of iduronate-2-sulfatase are used in enzyme replacement therapies for patients suffering from Hunter syndrome, effectively reducing glycosaminoglycan accumulation .
Biochemical Context of Iduronate 2-Sulfate in Glycosaminoglycan Metabolism

Iduronate 2-sulfate (IdoA2S) is a critical monosaccharide unit in the degradation pathway of glycosaminoglycans (GAGs), specifically heparan sulfate (HS) and dermatan sulfate (DS). This sulfated iduronic acid derivative features a sulfate ester at the C2 position of the α-L-iduronic acid ring, conferring structural complexity that dictates its specific enzymatic processing within lysosomes. The catabolism of HS and DS requires precisely ordered enzymatic steps, with IdoA2S representing a non-reducing terminal residue that must be desulfated before subsequent hydrolysis can proceed [1] [3].

Role in Heparan Sulfate and Dermatan Sulfate Degradation Pathways

In the lysosomal degradation cascade, IdoA2S-containing oligosaccharides are generated through the stepwise action of endoglycosidases and exoglycosidases. The hydrolysis of the 2-O-sulfate group from IdoA2S is an essential early step that enables the subsequent cleavage of the glycosidic bond by α-L-iduronidase. This sequential processing is crucial because unsulfated iduronic acid residues are the exclusive substrates for α-L-iduronidase [1] [6]. The position of IdoA2S within GAG chains significantly influences enzymatic kinetics. Research demonstrates that adjacent sulfation patterns—particularly 6-O-sulfation on neighboring glucosamine residues—enhance substrate affinity and catalytic efficiency of iduronate-2-sulfatase (IDS) by up to 200-fold. Tetrasaccharide substrates containing a 6-O-sulfated glucosamine adjacent to IdoA2S are hydrolyzed with substantially greater efficiency than non-sulfated equivalents [1].

Table 1: Influence of Adjacent Residues on IDS Catalytic Efficiency

Substrate StructureCatalytic Efficiency (kcat/Km)Binding Affinity (Km, μM)
IdoA2S-anhydroMannitol (minimal disaccharide)Baseline58.0
IdoA2S-anhydroMannitol-6S63-fold increase11.6 (5-fold increase)
Tetrasaccharide with GlcNS-6S adjacentUp to 200-fold increase~2-fold increase

Substrate Specificity of Lysosomal Enzymes Targeting Iduronate 2-Sulfate

Iduronate-2-sulfatase (IDS; EC 3.1.6.13) exclusively targets the 2-O-sulfate ester bond of terminal α-L-iduronic acid residues in both HS and DS. Structural analyses reveal that IDS belongs to the sulfatase enzyme family characterized by: (1) 20–60% sequence homology across members, (2) a conserved N-terminal sulfatase motif, and (3) a unique catalytic formylglycine (FGly) residue generated post-translationally by oxidation of cysteine within the C(X/P)R motif [1] [4]. The crystal structure of human IDS (solved at 2.3 Å resolution) demonstrates a deep catalytic pocket lined with positively charged residues that facilitate binding to anionic sulfate groups. At the base of this pocket resides the critical FGly residue in its hydrated aldehyde form (FGly-hydrate), which directly participates in sulfate ester hydrolysis [1] [4].

The catalytic mechanism involves nucleophilic attack by the FGly-hydrate on the sulfur atom of the sulfate ester, forming a covalent FGly-sulfate intermediate. Subsequent elimination by the geminal hydroxyl group regenerates the aldehyde and releases inorganic sulfate [1]. IDS exhibits distinct molecular forms: human tissues express a 42 kDa form (Form A) and a 14 kDa form (Form B), both displaying similar substrate specificity despite mass differences [1]. Competitive inhibitors like 2,5-anhydromannitol-1-sulfate (Ki = 0.25 μM at pH 4.5) mimic the substrate structure and bind tightly to the active site, further elucidating specificity determinants [1].

Pathophysiological Implications in Mucopolysaccharidosis Type II (Hunter Syndrome)

Deficiency of IDS activity due to mutations in the IDS gene (Xq28) causes Mucopolysaccharidosis Type II (MPS II, Hunter syndrome), an X-linked lysosomal storage disorder. Impaired desulfation of IdoA2S results in pathological accumulation of partially degraded HS and DS fragments within lysosomes across multiple tissues. Over 500 mutations spanning the IDS gene have been documented, including missense, nonsense, deletions, and rearrangements [2] [4] [7]. The biochemical severity correlates with residual enzyme activity: attenuated phenotypes retain 0.2–2.4% of wild-type activity, while severe forms exhibit negligible activity [7].

Accumulated GAGs disrupt cellular architecture and function through multiple mechanisms:

  • Physical Distortion: Lysosomal swelling compromises cellular integrity in connective tissues, liver, spleen, and vascular endothelia [2] [9].
  • Signaling Interference: Heparan sulfate fragments disrupt growth factor signaling pathways critical for neuronal development [2].
  • Mechanical Obstruction: Tracheobronchial GAG deposition causes airway obstruction, while valvular heart deposits lead to cardiomyopathy [5] [9].

Cellular studies demonstrate that most pathogenic IDS mutants (e.g., R468Q, A85T) exhibit defective intracellular trafficking. Mutant proteins accumulate in the endoplasmic reticulum (ER) due to misfolding and undergo rapid degradation via ER-associated degradation (ERAD). This involves ubiquitination by the E3 ligase HRD1 and proteasomal destruction, preventing lysosomal translocation [7]. Notably, suppressing ERAD components rescues lysosomal delivery and enzymatic function of certain attenuated mutants (e.g., A85T), suggesting therapeutic potential [7].

Table 2: Genotype-Phenotype Correlations in MPS II

Mutation TypeExample MutationsResidual ActivityClinical PhenotypeCellular Fate
SevereR468Q, P86L, S333L<0.1%Early-onset neurodegeneration, death by adolescenceER retention; complete ERAD degradation
AttenuatedA85T, R48P, W337R0.2–2.4%Late-onset somatic symptoms, survival to adulthoodPartial ER retention; limited lysosomal delivery
Large DeletionsEntire IDS locus0%Severe phenotype + additional features if contiguous genes affectedNo protein production

Diagnostically, quantification of IDS activity in leukocytes, fibroblasts, or dried blood spots using tandem mass spectrometry reveals profound deficiency in affected individuals (0.3–0.5 μmol/h/L vs. 19.6 ± 5.8 μmol/h/L in controls) [8]. Urinary GAG analysis shows elevated heparan and dermatan sulfate, though false negatives occur. Enzyme replacement therapy (ERT) with recombinant IDS (idursulfase) deglycosylates accumulated substrates but cannot cross the blood-brain barrier, limiting neurological efficacy [2] [5]. Emerging therapies targeting protein folding and ERAD evasion represent promising strategies to enhance residual enzymatic activity in genetically defined subsets [7].

Properties

CAS Number

89846-17-3

Product Name

Iduronate 2-sulfate

IUPAC Name

(2R,3S,4S,5R)-2,3,4-trihydroxy-6-oxo-5-sulfooxyhexanoic acid

Molecular Formula

C6H10O10S

Molecular Weight

274.2 g/mol

InChI

InChI=1S/C6H10O10S/c7-1-2(16-17(13,14)15)3(8)4(9)5(10)6(11)12/h1-5,8-10H,(H,11,12)(H,13,14,15)/t2-,3+,4-,5+/m0/s1

InChI Key

PURMPUDWXOWORS-SKNVOMKLSA-N

SMILES

C(=O)C(C(C(C(C(=O)O)O)O)O)OS(=O)(=O)O

Solubility

Soluble in DMSO

Synonyms

iduronate 2-sulfate
iduronate 2-sulphate

Canonical SMILES

C(=O)C(C(C(C(C(=O)O)O)O)O)OS(=O)(=O)O

Isomeric SMILES

C(=O)[C@@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)OS(=O)(=O)O

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